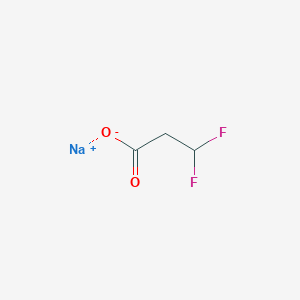
Sodium 3,3-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,3-difluoropropanoate is an organofluorine compound with the molecular formula C₃H₃F₂NaO₂. It is a sodium salt of 3,3-difluoropropanoic acid and is characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,3-difluoropropanoate typically involves the fluorination of propanoic acid derivatives. One common method is the reaction of 3,3-difluoropropanoic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction conditions and scale-up production. The use of high-purity starting materials and stringent quality control measures are essential to minimize impurities and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,3-difluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alkyl derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
Sodium 3,3-difluoropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the development of drugs and active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of sodium 3,3-difluoropropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in drug development and other applications .
Comparación Con Compuestos Similares
- Sodium 2,2-difluoropropanoate
- Ethyl 2,2-difluoropropanoate
- 3,3,3-Trifluoropropanoate Derivatives
Comparison: Sodium 3,3-difluoropropanoate is unique due to the specific positioning of the fluorine atoms on the third carbon of the propanoate chain. This structural feature can result in different chemical reactivity and biological activity compared to similar compounds like sodium 2,2-difluoropropanoate, where the fluorine atoms are attached to the second carbon .
Propiedades
Fórmula molecular |
C3H3F2NaO2 |
|---|---|
Peso molecular |
132.04 g/mol |
Nombre IUPAC |
sodium;3,3-difluoropropanoate |
InChI |
InChI=1S/C3H4F2O2.Na/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7);/q;+1/p-1 |
Clave InChI |
BPLADMLYVYXAGD-UHFFFAOYSA-M |
SMILES canónico |
C(C(F)F)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


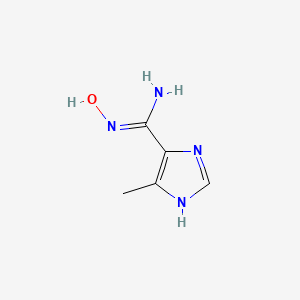
![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
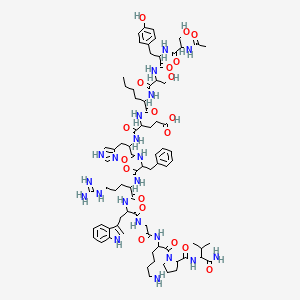
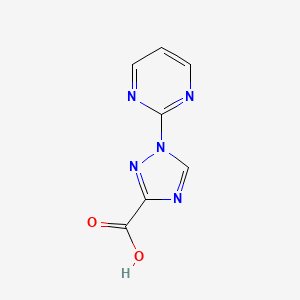
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)


![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)


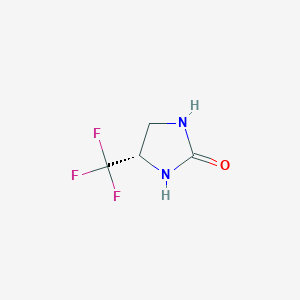
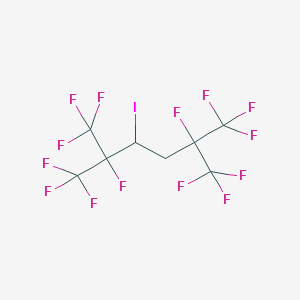

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
